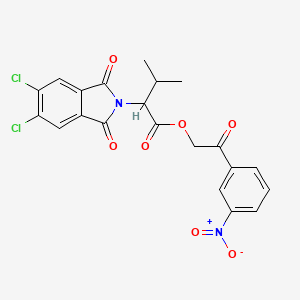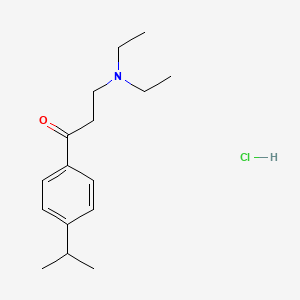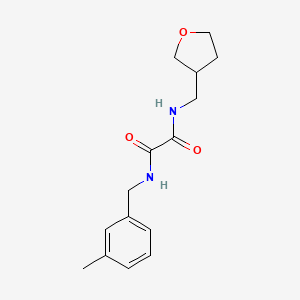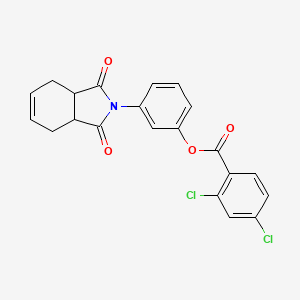![molecular formula C19H21NO5S B4007423 2-(3,4-dimethylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4007423.png)
2-(3,4-dimethylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules similar to 2-(3,4-dimethylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate often involves multi-step processes. For instance, the synthesis of dimethyl sulfomycinamate, a related compound, is achieved through a Bohlmann-Rahtz heteroannulation, demonstrating a sophisticated approach to constructing molecules with intricate structures. This method exhibits total regiocontrol, showcasing the precision required in synthesizing complex molecules (Bagley et al., 2005).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy. For example, the structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was determined using these methods, confirming the specific arrangement of atoms and functional groups within the molecule. This structural information is crucial for understanding the chemical behavior and potential applications of the compound (Nikonov et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-(3,4-dimethylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate often exhibit high specificity and are influenced by the molecule's functional groups. The preparation and reactivity of N-(2-iodylphenyl)tosylamides and 2-iodylphenyl tosylate demonstrate how specific functional groups can stabilize certain reactive intermediates, leading to unique chemical behaviors and applications (Mailyan et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are key to their practical applications. The analysis of three diphenyl sulfones provided insights into the molecular geometry and the impact of substituents on the physical properties of sulfone derivatives, which can be relevant for understanding the behavior of 2-(3,4-dimethylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate in various conditions (Jeyakanthan et al., 1998).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are crucial for the application of these compounds in synthesis and industrial processes. The study on the metabolism of O, O-Dimethyl O-[4-(Methylthio)-m-Tolyl] Phosphorothioate by White Rats provides an example of how these compounds interact with biological systems, highlighting the importance of understanding their chemical properties in a broader context (Brady & Arthur, 1961).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
One study focuses on the synthesis of dimethyl sulfomycinamate, a compound related to our molecule of interest, through a multistep process, highlighting the complexity and potential for generating bioactive molecules using advanced synthetic techniques (Bagley et al., 2005). Similarly, research into guanidinium-functionalized polymer electrolytes via activated fluorophenyl-amine reactions showcases the versatility of incorporating sulfonyl and phenyl groups into polymers for enhanced material properties (Kim et al., 2011).
Material Science Applications
Studies into the structural, spectroscopic, and theoretical aspects of platinum(II) complexes with dimethyl sulfoxide ligands offer insights into the configurational isomerism and potential for catalytic applications, which could extend to the synthesis and study of compounds with similar dimethylphenyl and sulfonyl functionalities (Klein et al., 2005).
Environmental and Catalytic Research
Research on catalytic oxidative desulfurization of diesel fuel using metal-containing molecular sieves demonstrates the relevance of compounds with sulfonyl groups in environmental cleanup processes. This suggests potential applications for compounds like 2-(3,4-dimethylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate in catalysis and environmental remediation (Chica et al., 2006).
Propriétés
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-13-4-8-17(9-5-13)26(23,24)20-11-19(22)25-12-18(21)16-7-6-14(2)15(3)10-16/h4-10,20H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURTUZKVYIXWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-hydroxy-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}propyl)-4-piperidinol](/img/structure/B4007343.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4007346.png)

![1-(4-chlorobenzoyl)-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine](/img/structure/B4007353.png)


![5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007365.png)
![N-(5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007371.png)
![1-[2-({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B4007384.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007401.png)


![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B4007428.png)